Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Overview
Description
Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . It is known for its unique structure, which includes an imidazolidine ring substituted with tert-butyl and dimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different imidazolidine derivatives .
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine derivatives such as:
- Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVANDZJOBPDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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